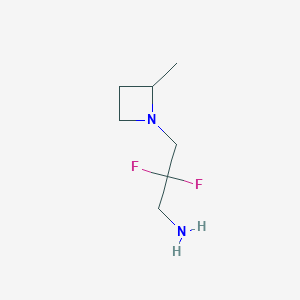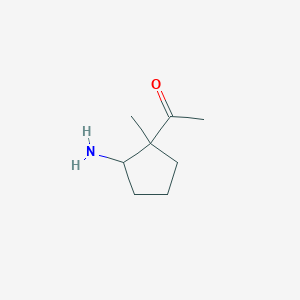![molecular formula C10H6F3NOS B15256854 4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15256854.png)
4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one is a compound that has garnered significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrothiazolone moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to yield the desired thiazolone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures (25-80°C) and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted phenyl derivatives. These products can have varied applications depending on the functional groups introduced during the reactions .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one stands out due to its unique thiazolone moiety, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H6F3NOS |
|---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(15)14-8/h1-5H,(H,14,15) |
InChI Key |
HFWMMQIUVAIEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


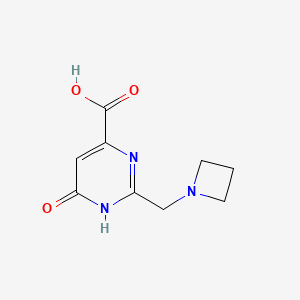
![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide](/img/structure/B15256779.png)
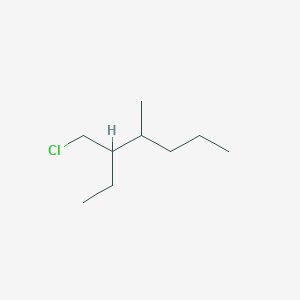
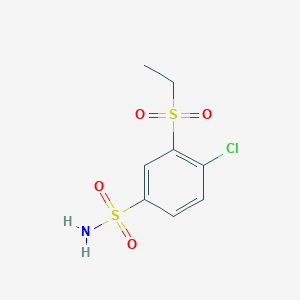
![[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B15256802.png)
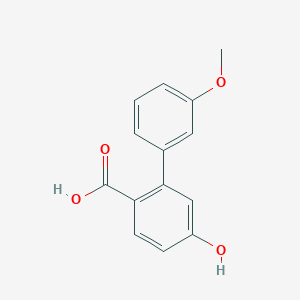
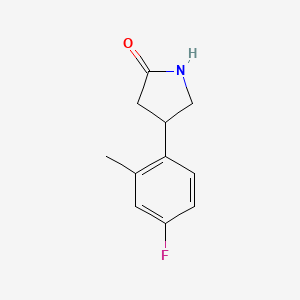
![1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B15256831.png)

